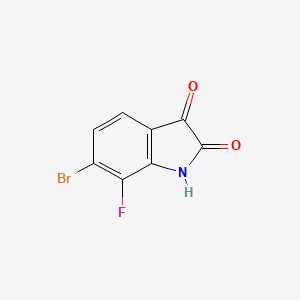

6-Bromo-7-fluoroindoline-2,3-dione

Beschreibung

6-Bromo-7-fluoroindoline-2,3-dione (CAS: 1336963-95-1) is a halogenated indoline-2,3-dione derivative characterized by bromo and fluoro substituents at positions 6 and 7 of the indole ring. Its core structure (C₈H₃BrFNO₂) features a bicyclic indoline scaffold with two ketone groups at positions 2 and 3. This compound is primarily synthesized via copper-mediated reactions under inert atmospheres, as demonstrated in protocols involving propionic acid and nitrogen gas . Its structural and electronic properties make it a candidate for medicinal chemistry applications, particularly in targeting enzymes or receptors influenced by halogen substituents.

Eigenschaften

IUPAC Name |

6-bromo-7-fluoro-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrFNO2/c9-4-2-1-3-6(5(4)10)11-8(13)7(3)12/h1-2H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVZVXBNHVMAAAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C(=O)C(=O)N2)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Halogenation of Indoline-2,3-dione Derivatives

- Starting with indoline-2,3-dione, selective bromination and fluorination can be performed under controlled conditions.

- Bromination is typically achieved using bromine sources such as N-bromosuccinimide (NBS) or elemental bromine under mild acidic or neutral conditions.

- Fluorination at position 7 is introduced either prior to or after bromination, often using electrophilic fluorinating agents or by starting from fluorinated precursors.

- Microwave irradiation has been reported to enhance reaction efficiency and yield in similar halogenation processes, although specific data for this compound are limited.

Electrochemical Synthesis of Halogenated Indoline-2,3-diones

- An electrochemical method has been developed for the synthesis of substituted indoline-2,3-diones, involving anodic oxidation of 2-aminoacetophenone derivatives in the presence of iodine and sodium perchlorate in DMSO.

- This method allows for mild reaction conditions at room temperature (~25 °C), with good yields (up to 94% for related compounds).

- Although this method has been demonstrated for other halogenated indoline-2,3-diones (e.g., 7-chloro or 7-iodo derivatives), it provides a promising approach for preparing this compound by adjusting halogen sources accordingly.

Synthesis of Functionalized Derivatives for Structural Studies

- More complex derivatives such as 6-bromo-1-(4-decyltetradecyl)-7-fluoroindoline-2,3-dione have been synthesized via palladium-catalyzed coupling reactions starting from halogenated indoline-2,3-diones.

- These syntheses involve multiple steps including halogenation, alkylation, and cross-coupling under inert atmosphere and elevated temperatures (~100 °C).

- Purification is achieved by silica gel chromatography using hexane/dichloromethane mixtures as eluents, yielding solid products with high purity and characterized by NMR spectroscopy.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The presence of both bromine and fluorine on the indoline-2,3-dione scaffold imparts unique chemical reactivity and potential biological activity, although specific mechanisms remain underexplored.

- The electrochemical synthesis route offers a green and efficient alternative to traditional halogenation, minimizing harsh reagents and conditions.

- Functionalized derivatives synthesized via palladium-catalyzed coupling provide valuable intermediates for material science and medicinal chemistry applications, demonstrating the versatility of the halogenated indoline-2,3-dione core.

- Purification typically involves silica gel chromatography with hexane/dichloromethane solvent systems, yielding crystalline solids suitable for further characterization and use.

Analyse Chemischer Reaktionen

Types of Reactions: 6-Bromo-7-fluoroindoline-2,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it to the corresponding indoline derivatives.

Substitution: Halogen substitution reactions can occur, where the bromine or fluorine atoms are replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products:

Oxidation: Quinones.

Reduction: Indoline derivatives.

Substitution: Various substituted indoline-2,3-dione derivatives.

Wissenschaftliche Forschungsanwendungen

6-Bromo-7-fluoroindoline-2,3-dione has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for creating complex molecules.

Biology: Employed in the study of enzyme inhibitors and protein interactions.

Medicine: Investigated for its potential in cancer treatment due to its ability to target K-Ras oncogenes.

Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 6-Bromo-7-fluoroindoline-2,3-dione involves its role as an electrophile that can form covalent bonds with nucleophilic sites on target molecules. In cancer treatment, it targets K-Ras oncogenes by forming covalent bonds with specific amino acid residues, thereby inhibiting the function of the oncogene and preventing cancer cell proliferation.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Position and Electronic Effects

(a) 6-Bromo-1H-indole-2,3-dione (CAS 6326-79-0)

- Structure : Lacks the 7-fluoro substituent, resulting in reduced electronegativity at the indole ring.

- Molecular Weight: 226.03 g/mol (C₈H₄BrNO₂) vs. 259.99 g/mol for 6-Bromo-7-fluoroindoline-2,3-dione.

(b) 7-Bromo-5-fluoroindoline-2,3-dione (CAS 20870-78-4)

- Structure : Halogen positions inverted (Br at 7, F at 5).

- Impact : Positional isomerism modifies steric and electronic profiles. The 5-fluoro substituent may create distinct dipole moments compared to the 6-bromo-7-fluoro arrangement, influencing interactions with hydrophobic protein pockets .

(c) 6-Bromo-5-fluoro-7-methyl-indoline-2,3-dione

- Structure : Adds a methyl group at position 6.

- Impact: Methylation increases lipophilicity (ClogP ≈ 2.1 vs. This modification is critical for optimizing pharmacokinetic properties .

Physicochemical Properties

| Property | This compound | 6-Bromo-1H-indole-2,3-dione | 7-Bromo-5-fluoroindoline-2,3-dione |

|---|---|---|---|

| Molecular Weight | 259.99 g/mol | 226.03 g/mol | ~260 g/mol (estimated) |

| Halogen Effects | Strong electron-withdrawing (F, Br) | Moderate (Br only) | Position-dependent dipole |

| LogP (Estimated) | 1.8–2.0 | 1.5–1.7 | 1.9–2.1 |

Biologische Aktivität

6-Bromo-7-fluoroindoline-2,3-dione is a halogenated derivative of indoline-2,3-dione, characterized by the presence of bromine at position 6 and fluorine at position 7. This unique substitution pattern contributes to its distinct chemical properties and potential biological activities. The compound is of interest in medicinal chemistry due to its possible applications as an inhibitor of various biological targets.

- Molecular Formula : C₈H₃BrFNO₂

- Molecular Weight : Approximately 244.02 g/mol

- CAS Number : 1336963-95-1

The structure features a bicyclic arrangement that includes a benzene ring fused with a five-membered ring containing carbonyl groups at positions 2 and 3. The presence of halogens significantly influences the compound's reactivity and interaction with biological systems.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its potential as an enzyme inhibitor and its effects on cellular processes.

Key Biological Activities

- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, which could have implications for drug development.

- Anticancer Potential : Research indicates that similar compounds within the indoline family exhibit anticancer properties, suggesting that this compound may also possess such activity.

- Antimicrobial Effects : Some derivatives of indoline have shown antimicrobial properties, indicating that this compound could be explored for similar applications.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the bromine and fluorine atoms enhance binding affinity to various receptors and enzymes, modulating signaling pathways critical for cellular function.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C₈H₃BrFNO₂ | Bromine at position 6 and fluorine at position 7 |

| 6-Chloro-7-fluoroindoline-2,3-dione | C₈H₃ClFNO₂ | Contains chlorine instead of bromine |

| 5-Fluoroindoline-2,3-dione | C₈H₆FNO₂ | Lacks halogens at positions 6 and 7 |

The unique halogenation pattern in this compound differentiates it from other derivatives, potentially influencing its reactivity and biological activity.

Case Studies

- Anticancer Activity : A study involving similar indoline derivatives demonstrated significant cytotoxicity against various cancer cell lines. While specific data on this compound is limited, the structural similarities suggest it may exhibit comparable effects.

- Enzyme Interaction Studies : Molecular docking studies on related compounds have indicated potential interactions with key enzymes involved in cancer metabolism. Further research is needed to confirm these interactions for this compound.

Future Research Directions

Given the preliminary findings regarding the biological activity of this compound, several research avenues are recommended:

- In vitro and In vivo Studies : Conducting detailed studies to evaluate the compound's efficacy against specific cancer types or microbial infections.

- Mechanistic Studies : Investigating the precise molecular mechanisms through which this compound interacts with biological targets.

- Synthesis of Analogues : Exploring variations in halogenation patterns to optimize biological activity and reduce toxicity.

Q & A

Basic Research Questions

Q. What is the optimal synthetic route for 6-Bromo-7-fluoroindoline-2,3-dione, and how can yield be maximized?

- Methodological Answer : The compound can be synthesized via cyclization of N-(3-bromo-2-fluorophenyl)-2-(hydroxyimino)acetamide in concentrated sulfuric acid. Key parameters include heating at 60–90°C for 3 hours, followed by rapid cooling and precipitation in ice. This method achieves an 82% yield. Post-synthesis purification involves filtration and drying of the yellow precipitate . To optimize yield, ensure precise temperature control during the exothermic cyclization step and use stoichiometrically pure starting materials.

Q. Which purification techniques are recommended for isolating this compound?

- Methodological Answer : After synthesis, the crude product is isolated via vacuum filtration and washed with cold water to remove residual sulfuric acid. Recrystallization using a polar aprotic solvent (e.g., ethanol-water mixtures) enhances purity. Monitor purity using HPLC (>97% by area) or melting point analysis (mp ~199–200°C, consistent with structurally similar indoline-diones) .

Q. How should researchers handle safety concerns during synthesis?

- Methodological Answer : Concentrated sulfuric acid requires strict PPE (gloves, goggles, lab coat) and a fume hood. Neutralize waste with sodium bicarbonate before disposal. Refer to safety protocols for brominated/fluorinated compounds, including emergency procedures for skin contact or inhalation (e.g., rinsing with water for 15 minutes and consulting a physician) .

Advanced Research Questions

Q. How can spectroscopic data discrepancies (e.g., NMR or MS) be resolved for this compound?

- Methodological Answer : Cross-validate spectral data using complementary techniques:

- NMR : Compare H/C shifts with DFT-calculated spectra for halogen-substituted indoline-diones.

- MS : Confirm molecular ion peaks (expected m/z: 243.98 for CHBrFNO) and isotopic patterns (Br: 1:1, F: negligible).

Discrepancies may arise from residual solvents (e.g., DMSO-d) or rotamers; use high-temperature NMR or deuterated chloroform to mitigate .

Q. What mechanistic insights explain the cyclization step in the synthesis?

- Methodological Answer : The reaction proceeds via acid-catalyzed imine formation followed by intramolecular cyclization. Sulfuric acid protonates the hydroxylamine group, facilitating dehydration and forming a nitrilium intermediate. DFT studies suggest bromine and fluorine substituents stabilize the transition state through electron-withdrawing effects, accelerating ring closure .

Q. How can computational modeling aid in predicting reactivity or solubility?

- Methodological Answer : Use COSMO-RS or Hansen solubility parameters to predict solubility in organic solvents. For reactivity, perform Fukui index analysis to identify electrophilic/nucleophilic sites. Molecular dynamics simulations can model interactions with biological targets (e.g., enzymes in neuropharmacological studies) .

Q. What strategies mitigate side reactions (e.g., over-oxidation or halogen displacement)?

- Methodological Answer :

- Over-oxidation : Limit reaction time and avoid excess acid.

- Halogen displacement : Use inert atmospheres (N) to prevent hydrolysis of bromine/fluorine substituents. Monitor by TLC or LC-MS for intermediates .

Experimental Design & Data Analysis

Q. How to design a DOE (Design of Experiments) for optimizing reaction conditions?

- Methodological Answer : Apply a fractional factorial design varying temperature (60–90°C), acid concentration (95–98%), and reaction time (1–5 hours). Use response surface methodology (RSM) to model yield vs. variables. Prioritize factors via Pareto charts .

Q. What analytical techniques validate purity and stability under storage?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.